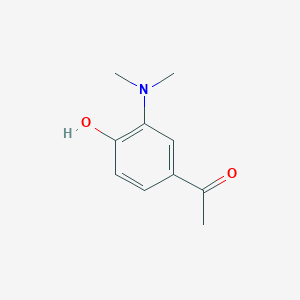

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Description

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone is a phenolic ketone derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position (C4) and a dimethylamino (-N(CH₃)₂) group at the meta position (C3). The acetyl (COCH₃) group at C1 completes the structure. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-[3-(dimethylamino)-4-hydroxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(12)8-4-5-10(13)9(6-8)11(2)3/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJFZWYCMCZYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-dimethylaminobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of 1-(4-Hydroxy-3-oxo-phenyl)ethanone.

Reduction: Formation of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Groups : Increased hydroxylation (e.g., compounds 8 and 9 in ) enhances α-glucosidase inhibitory activity due to improved hydrogen bonding with enzyme targets.

- Electron-Withdrawing Groups: Nitro (-NO₂) and thioether substituents (e.g., indole derivatives in ) improve antimalarial potency by modulating electron density and target binding.

Bioactivity Trends

- Antimicrobial Activity: Compounds with dihydroxy or nitro groups (e.g., ) show enhanced antibacterial/antifungal effects compared to methoxy-substituted derivatives. The dimethylamino group may offer similar advantages via membrane interaction or enzyme inhibition.

- Antioxidant Potential: Hydroxyl-rich ethanones (e.g., ) exhibit strong radical scavenging, while methoxy groups reduce activity. The target compound’s hydroxyl group may confer moderate antioxidant properties.

- Enzyme Inhibition: Substituent position critically affects activity. For example, C4-hydroxy/C3-dimethylamino in the target may mimic the binding of C3/C5-methoxy derivatives (e.g., ) in CYP51 or α-glucosidase targets.

Biological Activity

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone, also known by its CAS number 56041-61-3, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 56041-61-3

The compound features a hydroxyl group and a dimethylamino group attached to a phenyl ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, leading to effects such as:

- Inhibition of Enzymatic Activity : It can inhibit key enzymes, disrupting metabolic processes and potentially inducing apoptosis in cancer cells.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and presenting potential applications in treating neurological disorders.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Amoxicillin (mm) |

|---|---|---|

| E. coli | 17.67 ± 0.57 | 13.75 ± 1.83 |

| S. aureus | 11.33 ± 0.57 | 10.75 ± 1.83 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, including DPPH and ABTS scavenging activities. The findings indicate that:

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 150.99 μM, demonstrating moderate antioxidant activity compared to standard antioxidants like Trolox (IC50 = 243.39 μM) .

This suggests that the presence of hydroxyl groups enhances its ability to scavenge free radicals.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines. Studies have shown that:

- The compound can activate caspases involved in the apoptotic pathway.

- It demonstrates cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

In Vivo Study on Cancer Models :

- A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups.

-

Neuroprotective Effects :

- Research indicated that the compound could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.